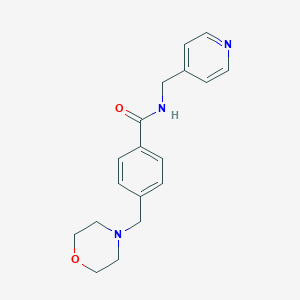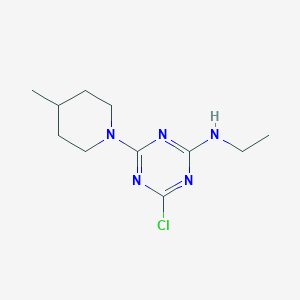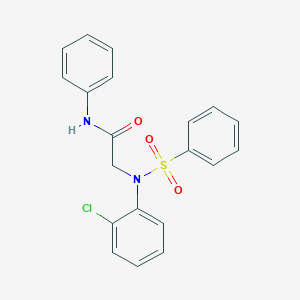![molecular formula C19H18N2O3S B258565 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B258565.png)
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, also known as DMTPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. DMTPB is a synthetic compound that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
科学研究应用
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
In the field of agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that this compound inhibits the growth of weeds by interfering with the photosynthetic process. This compound has also been studied for its potential as a growth regulator in crops. Studies have shown that this compound promotes the growth of crops by regulating the expression of genes involved in plant growth and development.
作用机制
The mechanism of action of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is not fully understood. Studies have shown that this compound interacts with specific targets in cells, leading to changes in cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of specific enzymes involved in cell division. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of specific signaling pathways. In weeds, this compound interferes with the photosynthetic process by inhibiting the activity of specific enzymes involved in the process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer cells, this compound inhibits the activity of specific enzymes involved in cell division, leading to cell cycle arrest and apoptosis. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In weeds, this compound inhibits the activity of specific enzymes involved in the photosynthetic process, leading to a reduction in growth.
实验室实验的优点和局限性
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several advantages and limitations in laboratory experiments. One advantage of this compound is its ability to selectively target specific cells or processes, making it a useful tool in studying cellular processes. Another advantage of this compound is its stability, which allows for long-term storage and use in experiments. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal. Another limitation of this compound is its cost, which may limit its use in certain experiments.
未来方向
There are several future directions in the study of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. One direction is the further optimization of the synthesis method to increase yields and purity of the compound. Another direction is the exploration of this compound's potential as an anticancer agent in animal models and clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and material science.
合成方法
The synthesis of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves a series of chemical reactions that lead to the formation of the final compound. The synthesis method of this compound has been extensively studied and optimized to produce high yields of pure compound. The synthesis of this compound involves the reaction of 2,4-dimethoxybenzoic acid with 2-methyl-1,3-thiazol-4-ylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then reacted with 3-bromoaniline to form the final compound, this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
属性
分子式 |
C19H18N2O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H18N2O3S/c1-12-20-17(11-25-12)13-5-4-6-14(9-13)21-19(22)16-8-7-15(23-2)10-18(16)24-3/h4-11H,1-3H3,(H,21,22) |
InChI 键 |
RMELJCAICXGYTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
规范 SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)


![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)

![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)